![molecular formula C18H26N6O2 B5550290 2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)
2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related spirocyclic compounds involves diverse strategies, including the reaction of dienones with barbituric acid and thiobarbituric acid under reflux conditions without a catalyst, leading to various spirocyclic derivatives. These syntheses are characterized by their efficiency and the use of straightforward reactions (Ahmed et al., 2012). Another method described involves Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, showcasing the diversity in synthetic routes for spirocyclic compounds (Yang et al., 2008).
Molecular Structure Analysis
The structure of spirocyclic compounds is often confirmed through various analytical techniques, including UV, IR, NMR, mass spectrometry, and elemental analysis. These methods provide detailed information about the molecular framework and are crucial for confirming the identity and purity of synthesized compounds (Ahmed et al., 2012).
Chemical Reactions and Properties
Spirocyclic compounds can participate in a variety of chemical reactions, reflecting their rich chemical reactivity. This includes their use as intermediates in the synthesis of pharmacologically active molecules, demonstrating their utility in medicinal chemistry (Yang et al., 2009).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as melting points and solubility, are important for their application in chemical synthesis and drug development. These properties can be influenced by the specific substituents and the overall molecular structure (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are central to the utility of spirocyclic compounds in synthesis and drug design. Studies on these compounds reveal insights into their behavior in chemical reactions and potential for modification to achieve desired properties (Iusupov et al., 2022).
Wissenschaftliche Forschungsanwendungen
CCR8 Antagonists for Treating Respiratory Diseases
- Research has identified 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists, indicating their potential for treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Antihypertensive Activity of Diazaspiro Compounds
- Studies on diazaspiro compounds have shown significant antihypertensive effects. For instance, certain 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones exhibited promising results as antihypertensive agents in rats, pointing to their potential in treating high blood pressure conditions (Caroon et al., 1981).
Bioactivity and Synthesis for Various Disorders
- A review on the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes highlighted their application in treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders, showcasing the versatility of diazaspiro compounds in pharmaceutical development (Blanco‐Ania et al., 2017).
Development of Orthosteric Fragments to Reduce Ligand Promiscuity
- Research on diazaspiro orthosteric fragments, such as 3-(2-methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4 H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane, has provided insights into reducing promiscuity across aminergic G-protein-coupled receptors, which is critical for developing more targeted and effective therapeutic agents (Reilly et al., 2019).
Eigenschaften
IUPAC Name |
2-(3-methoxypropyl)-8-(7H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-26-9-3-8-23-10-18(6-4-14(23)25)5-2-7-24(11-18)17-15-16(20-12-19-15)21-13-22-17/h12-13H,2-11H2,1H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNYTVYSKXUDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCCN(C2)C3=NC=NC4=C3NC=N4)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.